4-[({[3-(4-fluorophenyl)acryloyl]amino}carbothioyl)amino]-N-methyl-N-phenylbenzenesulfonamide
CAS No.: 791792-84-2
Cat. No.: VC21492105
Molecular Formula: C23H20FN3O3S2
Molecular Weight: 469.6g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 791792-84-2 |
|---|---|
| Molecular Formula | C23H20FN3O3S2 |
| Molecular Weight | 469.6g/mol |
| IUPAC Name | (E)-3-(4-fluorophenyl)-N-[[4-[methyl(phenyl)sulfamoyl]phenyl]carbamothioyl]prop-2-enamide |
| Standard InChI | InChI=1S/C23H20FN3O3S2/c1-27(20-5-3-2-4-6-20)32(29,30)21-14-12-19(13-15-21)25-23(31)26-22(28)16-9-17-7-10-18(24)11-8-17/h2-16H,1H3,(H2,25,26,28,31)/b16-9+ |
| Standard InChI Key | SNHLIUXZWSSJAM-CXUHLZMHSA-N |
| Isomeric SMILES | CN(C1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)NC(=S)NC(=O)/C=C/C3=CC=C(C=C3)F |
| SMILES | CN(C1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)NC(=S)NC(=O)C=CC3=CC=C(C=C3)F |
| Canonical SMILES | CN(C1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)NC(=S)NC(=O)C=CC3=CC=C(C=C3)F |
Introduction
Chemical Structure and Identification
4-[({[3-(4-fluorophenyl)acryloyl]amino}carbothioyl)amino]-N-methyl-N-phenylbenzenesulfonamide is a complex organic compound characterized by multiple functional groups that contribute to its unique chemical properties. The compound features a benzenesulfonamide core structure with several key functional groups including a fluorophenyl moiety, an acryloyl group, and a carbothioyl unit. These structural elements create a molecule with potential for diverse chemical interactions and biological activities.
The compound is identified by the following parameters:
| Parameter | Value |
|---|---|
| CAS Number | 791792-84-2 |
| Molecular Formula | C23H20FN3O3S2 |
| Molecular Weight | 469.6 g/mol |
| IUPAC Name | (E)-3-(4-fluorophenyl)-N-[[4-[methyl(phenyl)sulfamoyl]phenyl]carbamothioyl]prop-2-enamide |
| PubChem CID | 1792153 |
| Standard InChI | InChI=1S/C23H20FN3O3S2/c1-27(20-5-3-2-4-6-20)32(29,30)21-14-12-19(13-15-21)25-23(31)26-22(28)16-9-17-7-10-18(24)11-8-17/h2-16H,1H3,(H2,25,26,28,31)/b16-9+ |
| Standard InChIKey | SNHLIUXZWSSJAM-CXUHLZMHSA-N |
The compound contains an (E)-configuration at the acryloyl double bond, which is an important stereochemical feature that may influence its biological activity and chemical reactivity .
Structural Components and Physical Properties
The molecular structure of 4-[({[3-(4-fluorophenyl)acryloyl]amino}carbothioyl)amino]-N-methyl-N-phenylbenzenesulfonamide can be broken down into several key components:
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A 4-fluorophenyl group connected to an acryloyl (prop-2-enamide) moiety
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A carbothioyl (thiourea) linking group
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A benzenesulfonamide segment with N-methyl-N-phenyl substitution
This arrangement creates a molecule with multiple hydrogen bond donors and acceptors, as well as regions of lipophilicity, which are important considerations for pharmaceutical applications. The compound exhibits the following physical properties:
| Property | Characteristic |
|---|---|
| Physical State | Solid |
| Appearance | Typically a crystalline powder |
| Solubility | Limited water solubility; better solubility in organic solvents |
| Melting Point | Not widely reported in literature |
| LogP (estimated) | Relatively high due to multiple aromatic rings |
| Hydrogen Bond Donors | Multiple N-H groups |
| Hydrogen Bond Acceptors | Carbonyl, sulfonamide, and thiocarbonyl groups |
The presence of the fluorine atom in the 4-fluorophenyl group is particularly noteworthy as fluorine substitution is a common strategy in medicinal chemistry to enhance metabolic stability and modify the electronic properties of aromatic rings.
| Therapeutic Area | Potential Mechanism |
|---|---|
| Anti-inflammatory | Inhibition of inflammatory mediators |
| Antimicrobial | Disruption of microbial cell processes |
| Anticancer | Modulation of cell signaling pathways |
| Central Nervous System | Interaction with neurotransmitter systems |
The presence of the fluorophenyl group may enhance the compound's metabolic stability and membrane permeability, which are desirable properties for drug candidates .
Structure-Activity Relationship Considerations
Understanding the structure-activity relationships (SAR) of 4-[({[3-(4-fluorophenyl)acryloyl]amino}carbothioyl)amino]-N-methyl-N-phenylbenzenesulfonamide requires examination of how each structural component might contribute to biological activity:
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The 4-fluorophenyl group:
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Enhances metabolic stability
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Modifies the electronic properties of the aromatic system
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May improve binding interactions through fluorine-specific interactions
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The acryloyl (α,β-unsaturated) linkage:
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Provides conformational rigidity
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Potential Michael acceptor for covalent binding to nucleophilic residues
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Contributes to specific 3D arrangement of pharmacophoric elements
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The carbothioyl (thiourea) group:
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Forms strong hydrogen bonds
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Increases lipophilicity
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May participate in specific interactions with target proteins
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The benzenesulfonamide moiety:
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Known to interact with zinc-containing enzymes
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Classic pharmacophore for several classes of enzyme inhibitors
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Contributes to water solubility through its polar nature
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The N-methyl-N-phenyl substitution:
Comparative Analysis with Related Compounds
To better understand the potential properties of 4-[({[3-(4-fluorophenyl)acryloyl]amino}carbothioyl)amino]-N-methyl-N-phenylbenzenesulfonamide, it is valuable to compare it with structurally related compounds that have been more extensively studied:
This comparative analysis suggests that 4-[({[3-(4-fluorophenyl)acryloyl]amino}carbothioyl)amino]-N-methyl-N-phenylbenzenesulfonamide likely combines properties from several bioactive structural classes, potentially resulting in unique biological activity profiles .
Current Research Status and Future Directions
Future research directions for this compound may include:
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Comprehensive biological screening to identify specific enzyme targets and activity profiles
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Optimization of synthetic routes to improve yield and purity
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Structure-activity relationship studies through the synthesis of structural analogs
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Investigation of potential applications in specific therapeutic areas based on preliminary activity findings
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Detailed physical characterization including crystal structure determination and binding mode studies
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Exploration of its potential as a building block for more complex bioactive molecules
Given the current interest in fluorinated compounds and sulfonamides in medicinal chemistry, this compound represents a potentially valuable scaffold for further development .
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